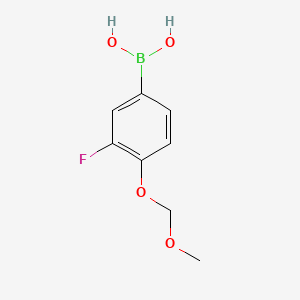

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUNKAOADNKCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a specialized organic compound that holds significant promise as a versatile building block in modern synthetic chemistry. Its unique trifunctional substitution pattern, featuring a boronic acid group, a fluorine atom, and a methoxymethyl (MOM) ether, makes it a valuable reagent, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The presence of a fluorine atom can profoundly influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug design. The MOM group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to reveal the free phenol for further functionalization. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its applications in organic synthesis, and general protocols for its use.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1315341-79-7 | [1] |

| Molecular Formula | C₈H₁₀BFO₄ | [1] |

| Molecular Weight | 199.97 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of phenylboronic acids |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[2] | Inferred from similar boronic acids |

| Stability | Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to moisture and air, potentially leading to decomposition or the formation of boroxines (anhydrides).[3] | General handling procedures for boronic acids |

Synthesis and Characterization

A plausible synthetic route to this compound would involve the protection of the hydroxyl group of a suitable precursor, followed by a borylation reaction. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Characterization:

Due to the lack of publicly available experimental spectra, the characterization of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methoxymethyl protons (a singlet for the O-CH₂-O and a singlet for the O-CH₃), and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR would display distinct resonances for each carbon atom in the molecule.

-

¹⁹F NMR would show a singlet corresponding to the single fluorine atom.

-

¹¹B NMR would exhibit a signal characteristic of a tri-coordinate boron species.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as O-H (from the boronic acid), C-O (ether), and C-F bonds.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Sources

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid chemical structure

An In-Depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It details the core chemical principles, strategic applications, and practical methodologies associated with this compound, a versatile and increasingly important building block in modern organic synthesis.

Core Compound Analysis: Structure and Strategic Features

This compound is a synthetic organoboron compound valued for its unique combination of functional groups. An effective analysis of its structure reveals the strategic purpose behind each component, which dictates its reactivity and application.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility, primarily serving as the organometallic nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

-

The Phenyl Ring: This provides the aromatic scaffold, which, once coupled, becomes integrated into the target molecule, often forming a biaryl system critical to the structure of many pharmaceutical agents.[3][4]

-

The Fluoro Group (-F): Positioned meta to the boronic acid, the fluorine atom is a potent electron-withdrawing group. Its presence modulates the electronic properties of the phenyl ring, influencing the kinetics of the transmetalation step in the Suzuki-Miyaura cycle.[3][5] Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

The Methoxymethyl (MOM) Ether Group (-OCH₂OCH₃): This is a crucial acid-labile protecting group for the phenolic hydroxyl function.[6][7] The free phenol is acidic and would interfere with many organometallic reactions. The MOM group masks this reactivity, rendering the compound stable to the basic conditions of the Suzuki-Miyaura coupling, and can be selectively removed later in the synthetic sequence.[6][8]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1315341-79-7 | [9] |

| Molecular Formula | C₈H₁₀BFO₄ | [10] |

| Molecular Weight | 199.97 g/mol | [10] |

| Appearance | Typically a white to off-white solid/powder | [11] |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMSO | N/A |

Caption: Figure 1: Chemical Structure.

The Primary Application: Suzuki-Miyaura Cross-Coupling

The principal application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[3] This reaction is a cornerstone of modern drug discovery and materials science for constructing biaryl and substituted aromatic systems.[4]

Mechanistic Rationale

The catalytic cycle provides a framework for understanding the critical parameters of the reaction. Each step is a self-validating checkpoint for reaction success.

-

Oxidative Addition: An active Pd(0) catalyst complex undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is critical (I > Br > Cl).[12]

-

Activation & Transmetalation: This is the key step involving the boronic acid. A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex [Ar-B(OH)₃]⁻.[1] This complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl intermediate. The electron-withdrawing fluorine on our subject molecule can slow this step relative to electron-rich boronic acids.[5]

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[12]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Protocol: Synthesis of a Biaryl Product

-

Objective: To couple this compound with 4-bromoanisole.

-

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.), aqueous 2M solution

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

-

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Causality Check: The use of a Schlenk flask and inert gas is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote undesirable side reactions like the homocoupling of the boronic acid.[13]

-

Solvent Addition: Add toluene (5 mL) to the flask. The solvent must be degassed to minimize dissolved oxygen.

-

Base Addition: Add the 2M aqueous solution of K₂CO₃ (2.0 mmol, 1 mL). The biphasic system is necessary; the base activates the boronic acid in the aqueous phase for transfer to the catalyst in the organic phase.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

-

Caption: A typical laboratory workflow for the Suzuki-Miyaura reaction.

Post-Coupling Strategy: Deprotection of the MOM Ether

Following a successful coupling, the final step is often the deprotection of the MOM ether to reveal the free phenol. This is a critical transformation as the phenolic hydroxyl is frequently a key pharmacophore for biological activity.

-

Mechanism of Deprotection: The MOM ether is an acetal and is therefore cleaved under acidic conditions.[6] The reaction is typically performed in a protic solvent like methanol with a catalytic amount of strong acid (e.g., HCl).[6]

Protocol: Acid-Catalyzed MOM Deprotection

-

Dissolution: Dissolve the MOM-protected biaryl product (1.0 equiv.) in methanol (MeOH).

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 3-4 drops) or another suitable acid. Several Lewis acids or solid-supported acids can also be used for substrates sensitive to strong mineral acids.[8][14][15]

-

Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected phenolic product. Further purification may be required.

Safety and Handling

As with all laboratory reagents, proper handling of this compound is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry place. It is generally stable under recommended storage conditions.[16]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[16]

References

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

- S. K. Reddy, et al. (2006).

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101–7103.

- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673–1677.

-

Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 9. 1315341-79-7|this compound|BLD Pharm [bldpharm.com]

- 10. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid | C8H10BFO4 | CID 81331589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3-Fluoro-4-methoxy-2-(methoxymethoxy)phenyl)boronic acid [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, bearing the CAS Number 1315341-79-7 , is a specialized arylboronic acid that serves as a crucial intermediate in organic synthesis.[1] Its strategic substitution pattern—a fluorine atom and a protected hydroxyl group—makes it a valuable reagent, particularly in the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the methoxymethyl (MOM) protected phenol offers a latent hydroxyl group that can be unveiled in a later synthetic step for further functionalization.

This guide provides a comprehensive overview of the synthesis, properties, and core applications of this reagent, with a focus on its role in palladium-catalyzed cross-coupling reactions. The methodologies presented are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Physicochemical Properties

The precise experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogues, the following properties can be anticipated.

| Property | Expected Value/Observation |

| CAS Number | 1315341-79-7 |

| Molecular Formula | C₈H₁₀BFO₄ |

| Molecular Weight | 200.97 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely soluble in organic solvents such as methanol, DMSO, and DMF. |

| ¹H NMR | Expect characteristic signals for the aromatic protons, the methoxymethyl ether protons (a singlet around 5.3 ppm for -OCH₂O- and a singlet around 3.5 ppm for -OCH₃), and a broad singlet for the B(OH)₂ protons. |

| ¹⁹F NMR | A single resonance is expected, with coupling to adjacent aromatic protons. |

| ¹¹B NMR | A broad singlet characteristic of a tricoordinate boronic acid is anticipated.[2] |

Synthesis Pathway and Rationale

A robust synthesis of this compound can be logically designed from commercially available starting materials. The most direct approach involves the protection of a pre-existing phenol followed by borylation, or protection of a suitable precursor followed by a halogen-metal exchange and borylation sequence. A proposed two-step synthesis starting from 3-Fluoro-4-hydroxyphenylboronic acid is outlined below.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

This protocol is a representative procedure based on well-established methods for MOM protection of phenols.[1][3][4]

Objective: To synthesize this compound by protecting the hydroxyl group of 3-Fluoro-4-hydroxyphenylboronic acid.

Materials:

-

3-Fluoro-4-hydroxyphenylboronic acid (CAS: 182344-14-5)[5][6]

-

Dimethoxymethane (DMM)

-

Phosphorus pentoxide (P₂O₅) or another suitable acid catalyst

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-hydroxyphenylboronic acid (1.0 eq).

-

Solvent Addition: Place the flask under an inert atmosphere and add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Reagent Addition: Add an excess of dimethoxymethane (DMM, ~10 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of phosphorus pentoxide (P₂O₅, ~0.1 eq.) to the stirring solution. The use of a strong acid catalyst is necessary to facilitate the transacetalization.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality and Experimental Choices:

-

Inert Atmosphere: While not strictly necessary for the protection step, maintaining an inert atmosphere prevents potential side reactions and is good practice when handling organoboron compounds.

-

Excess DMM: Using a large excess of dimethoxymethane drives the equilibrium towards the formation of the MOM ether.

-

Acid Catalyst: An acid catalyst is essential to protonate the DMM, making it a better electrophile for the phenolic oxygen to attack.[1]

-

Aqueous Work-up: The basic wash neutralizes the acid catalyst and removes any water-soluble byproducts.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are common motifs in pharmaceuticals.

The electron-withdrawing nature of the fluorine atom on the phenylboronic acid can influence the reaction kinetics, sometimes requiring more carefully optimized conditions to achieve high yields.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative aryl bromide.

Materials:

-

This compound (1.2 eq.)

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

-

Solvent System (e.g., 1,4-Dioxane/Water, 4:1)

-

Standard Schlenk line glassware and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired biaryl product.

Trustworthiness and Self-Validation:

-

Rigorous Degassing: The exclusion of oxygen is critical as O₂ can oxidize the active Pd(0) catalyst to Pd(II), which can promote undesirable side reactions like the homocoupling of the boronic acid.[10]

-

Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8] The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can significantly impact the reaction rate and yield, and may require optimization for specific substrates.

-

Monitoring: Continuous monitoring by TLC or LC-MS provides a real-time assessment of the reaction's progress, preventing over-running the reaction which can lead to byproduct formation and ensuring the reaction has proceeded to completion for accurate yield calculations.

Deprotection of the MOM Group

Following the successful incorporation of the boronic acid fragment, the methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to reveal the free phenol. This is often achieved using mild Lewis or Brønsted acids. A simple and efficient method involves using silica-supported sodium hydrogen sulfate, which acts as a recyclable heterogeneous catalyst.[11]

Safety Information

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this and all chemical reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish J. Chem., 65, 1433. Available at: [Link]

-

Stork, G., & Takahashi, T. (1977). A new method for the methoxymethylation of alcohols and phenols under very mild and neutral conditions. Journal of the American Chemical Society, 99(4), 1275-1276. Available at: [Link]

- Gras, J. L., & Collins, J. C. (1976). Process for methoxymethylation of phenolic hydroxyl groups. U.S. Patent 3,987,105.

-

Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Available at: [Link]

-

Supporting Information - Theranostics. (2018). Available at: [Link]

-

Kalinowska-Tłuścik, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.

-

PubChem. 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. Available at: [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

Sources

- 1. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. (3-Fluoro-4-hydroxyphenyl)boronic acid | 182344-14-5 [sigmaaldrich.com]

- 6. 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

An In-depth Technical Guide to (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, explore its synthesis, and illuminate its critical role in the development of novel therapeutics, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Molecular and Physical Properties

This compound is a substituted arylboronic acid that has gained significant traction in synthetic chemistry due to its unique combination of electronic and steric properties. The presence of a fluorine atom and a methoxymethyl (MOM) ether protecting group on the phenyl ring imparts specific reactivity and solubility characteristics that are highly advantageous in multi-step synthetic routes.

A clear understanding of its fundamental properties is paramount for its effective utilization in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 199.97 g/mol | [1][2] |

| Molecular Formula | C₈H₁₀BFO₄ | [1][2] |

| CAS Number | 1315341-79-7 | [1] |

| Canonical SMILES | COCOCC1=C(F)C=C(C=C1)B(O)O | |

| Physical Form | Solid/Powder | |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |

The molecular weight of 199.97 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[1][2] The molecular formula, C₈H₁₀BFO₄, provides the elemental composition necessary for analytical characterization, such as mass spectrometry.[1][2]

The Strategic Importance of this compound in Synthesis

The utility of this compound in organic synthesis, particularly in the realm of drug discovery, can be attributed to the strategic placement of its functional groups.

The Role of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of this molecule's reactivity. It is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most notable of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and substituted aromatic compounds.[3][4][5] Boronic acids are favored in these reactions due to their stability, low toxicity, and commercial availability.[5]

The Influence of the Fluoro and Methoxymethoxy Groups

The fluorine atom at the 3-position of the phenyl ring exerts a significant electronic effect. Its electron-withdrawing nature can influence the reactivity of the boronic acid and the aromatic ring, often leading to cleaner and more efficient coupling reactions. In the context of medicinal chemistry, the incorporation of fluorine into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability.

The methoxymethoxy (MOM) group at the 4-position serves as a protecting group for a hydroxyl functionality. This is a crucial feature in multi-step syntheses where a free phenol could interfere with subsequent chemical transformations. The MOM group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions to reveal the hydroxyl group at a later stage of the synthesis.

Synthesis of this compound

The synthesis of arylboronic acids is a well-established field in organic chemistry. While multiple synthetic routes exist, a common and effective method for preparing this compound involves a lithium-halogen exchange followed by borylation.

A generalized synthetic workflow is depicted in the diagram below:

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol:

-

Preparation of the Starting Material: The synthesis commences with a suitable starting material, such as 1-bromo-3-fluoro-4-(methoxymethoxy)benzene. This precursor can be prepared from commercially available 4-bromo-2-fluorophenol by protection of the hydroxyl group with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Lithium-Halogen Exchange: The aryl bromide is dissolved in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), and cooled to a low temperature, usually -78 °C, under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The n-BuLi undergoes a lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species. The low temperature is crucial to prevent side reactions.

-

Borylation: A borate ester, such as triisopropyl borate (B(O-iPr)₃), is then added to the solution of the aryllithium. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate.

-

Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl). This hydrolysis step cleaves the boronate ester to yield the desired this compound.

-

Purification: The final product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling: A Pathway to Novel Biaryl Compounds

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][6] This methodology is a cornerstone of modern drug discovery, allowing for the modular and efficient synthesis of complex molecular architectures.[7][8]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, this compound would be coupled with a diverse range of aryl or heteroaryl halides or triflates to generate a library of biaryl compounds. These compounds can then be screened for biological activity. The MOM protecting group can be removed at a later stage to unmask a hydroxyl group, providing a handle for further functionalization or to reveal a key pharmacophoric feature.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular properties, coupled with its predictable reactivity in powerful transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its characteristics and synthetic applications, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of the next generation of therapeutic agents.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Al-Amin, M.; et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015 , 20 (4), 5849-5907. [Link]

-

Jana, S.; et al. Suzuki-Miyaura Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2012 , 2 (4), 351-367. [Link]

-

Kudo, N.; et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2021 , 50, 1032-1050. [Link]

-

Bhatt, N.; Khare, R.; Kamboj, M. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 2021 , 33 (9), 1976-1984. [Link]

-

Lopes, D.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021 , 26 (11), 3255. [Link]

-

Singh, V. K.; et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2021 , 26 (16), 4983. [Link]

-

Chem-express. This compound. [Link]

-

Xi'an Qiyue Biotechnology Co., Ltd. This compound CAS:1315341-79-7. [Link]

Sources

- 1. 1315341-79-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS:1315341-79-7 (3-氟-4-(甲氧基甲氧基)苯基)硼酸 [qiyuebio.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

Introduction: The Significance of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of a variety of pharmacologically active agents, where it serves as a crucial component in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The strategic placement of a fluorine atom and a methoxymethyl (MOM) protected phenol on the phenylboronic acid scaffold allows for the nuanced modulation of a drug candidate's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a detailed exploration of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the rationale behind the chosen experimental pathways.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of this compound can be efficiently approached from two distinct strategic directions. The choice of pathway is often dictated by the availability and cost of the initial starting materials, as well as the desired scale of the synthesis.

-

Pathway 1: Late-Stage Functionalization of a Pre-formed Boronic Acid. This convergent approach commences with a commercially available, functionalized phenylboronic acid, which then undergoes further modification to install the desired methoxymethyl ether.

-

Pathway 2: De Novo Construction of the Boronic Acid Moiety. This linear strategy begins with a suitably substituted benzene derivative, upon which the boronic acid functionality is installed in a later synthetic step.

This guide will now delve into the practical execution of each of these pathways, providing detailed experimental protocols and expert insights into the critical parameters for success.

Pathway 1: Synthesis via MOM Protection of 3-Fluoro-4-hydroxyphenylboronic acid

This is arguably the more direct route, leveraging the commercial availability of 3-fluoro-4-hydroxyphenylboronic acid[1][2][3]. The core of this strategy lies in the selective protection of the phenolic hydroxyl group as a methoxymethyl ether.

Causality of Experimental Choices

The methoxymethyl (MOM) group is an ideal choice for protecting the phenol in this context. It is stable to a wide range of reaction conditions that might be employed in subsequent Suzuki-Miyaura coupling reactions, yet it can be readily removed under acidic conditions to reveal the free phenol in the final product if desired[4]. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions with the boronic acid moiety.

Experimental Protocol: MOM Protection

Materials:

-

3-Fluoro-4-hydroxyphenylboronic acid

-

Chloromethyl methyl ether (MOMCl) or Bromomethyl methyl ether (MOMBr)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluoro-4-hydroxyphenylboronic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

To this suspension, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add chloromethyl methyl ether (MOMCl) (1.5 eq.) dropwise to the cooled suspension.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Sources

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid: A Guide to Stability, Storage, and Handling

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid is a valuable arylboronic acid derivative widely utilized as a building block in synthetic organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] However, like many organoboron compounds, its efficacy is intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and purity assessment. Adherence to these guidelines is critical for ensuring experimental reproducibility and success in synthetic applications.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and application.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂BFO₅ | |

| Molecular Weight | 213.99 g/mol | N/A |

| CAS Number | 143610-62-2 | [3] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 206-211 °C | [4] |

| Solubility | Information not widely available; generally soluble in organic solvents like methanol, DMSO, and DMF. | N/A |

Chemical Stability and Degradation Pathways

While arylboronic acids are generally regarded as bench-stable solids, they are susceptible to several degradation processes that can compromise their integrity.[5] The stability of this compound is influenced by environmental factors and its inherent chemical structure, including the presence of a MOM-ether protecting group.

Key Factors Influencing Stability

-

Moisture and Dehydration: The most common equilibrium for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process is driven by heat and the removal of water and can result in a significant impurity in the reagent bottle, affecting accurate mass measurements for reactions.[6]

-

Oxidation: Boronic acids are susceptible to oxidative deboronation, particularly in the presence of reactive oxygen species.[8][9] This irreversible process cleaves the carbon-boron bond, yielding the corresponding phenol, 2-Fluoro-5-hydroxyphenyl methyl ether, which can act as a significant impurity in subsequent reactions. The rate of oxidation can be influenced by pH and the electronic nature of the aryl ring.[8]

-

Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond is another critical degradation pathway.[10][11] This process, often accelerated by heat, base, or the presence of transition metal catalysts, leads to the formation of 2-fluoro-1-(methoxymethoxy)benzene.[11][12]

-

Acid Sensitivity: The methoxymethoxy (MOM) group is an acetal protecting group. While stable under basic and neutral conditions, it is labile in the presence of strong acids, which will cleave it to reveal the free phenol. This adds a layer of chemical incompatibility not present in simpler arylboronic acids.

-

Temperature and Light: Elevated temperatures accelerate the rate of all degradation pathways, especially dehydration to the boroxine.[13] While not acutely light-sensitive, prolonged exposure to UV light should be avoided to prevent potential radical-mediated decomposition.[13][14]

Primary Degradation Pathways

The following diagram illustrates the principal routes through which this compound can degrade. Understanding these pathways is crucial for diagnosing reagent quality and troubleshooting synthetic protocols.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a stringent storage and handling protocol is mandatory.

Long-Term Storage

Proper storage is the first line of defense against degradation. The following conditions are recommended based on an analysis of safety data and best practices for hygroscopic and sensitive reagents.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all chemical degradation pathways, particularly dehydration.[15] |

| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[16] |

| Container | Tightly sealed, opaque or amber glass vial | Prevents ingress of moisture and air; protects from light.[14][15] |

| Moisture Control | Use of desiccants in secondary containment is advised | Maintains a low-humidity environment, especially for frequently accessed containers.[13] |

Safe Handling Workflow

Adherence to a strict handling procedure minimizes contamination and exposure while preserving the reagent's quality.

Causality Behind Key Steps:

-

Equilibration to Room Temperature: Allowing the cold vial to warm before opening is critical.[14] Opening a cold vial causes atmospheric moisture to condense on the cold solid, introducing water and accelerating degradation.[14]

-

Inert Atmosphere Handling: Working in a glovebox or under a positive pressure of inert gas in a fume hood prevents exposure to ambient air and moisture at the most vulnerable point.

-

Headspace Purge: Before re-sealing, flushing the container's headspace with a dry, inert gas displaces any ambient air that may have entered, extending the reagent's shelf life.[14]

Chemical Incompatibilities

To prevent unintended reactions and degradation, avoid storing or mixing this compound with:

-

Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidative deboronation.[15]

-

Strong Acids: Will cause the cleavage of the MOM protecting group.[16]

-

Strong Bases: May promote protodeboronation, especially at elevated temperatures.[15]

Purity Assessment and Quality Control

Verifying the purity of the boronic acid before use is a self-validating step that prevents the failure of complex synthetic sequences. The presence of boroxine, phenol, or protodeboronated impurities can significantly impact reaction stoichiometry and yield.

Recommended Analytical Methods

A combination of spectroscopic and chromatographic techniques provides a comprehensive purity profile.

| Method | Principle | Key Insights & Applications | Limitations |

| ¹H NMR | Nuclear Magnetic Resonance | Provides structural confirmation and detects proton-bearing impurities (e.g., phenol, protodeboronated species, residual solvents). Boroxine formation can lead to peak broadening. | May not quantify non-proton-bearing impurities. Can be difficult to quantify low levels of boroxine. |

| HPLC-UV | Liquid Chromatography with UV Detection | Separates the main component from impurities based on polarity. Provides a quantitative assessment of purity (% area). A primary QC tool.[17][18] | Can be susceptible to on-column degradation if conditions are not optimized. Requires method development.[19] |

| LC-MS | Liquid Chromatography with Mass Spectrometry | Provides mass information for the main peak and any separated impurities, aiding in their identification. Highly sensitive.[17][20] | Matrix effects can influence ionization and quantification. Requires more complex instrumentation.[17] |

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general starting point for assessing the purity of this compound.

1. Sample Preparation: a. Prepare a stock solution of the boronic acid at approximately 1 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient:

- 0-2 min: 10% B

- 2-15 min: 10% to 95% B

- 15-17 min: 95% B

- 17-18 min: 95% to 10% B

- 18-22 min: 10% B (Re-equilibration)

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Detection: UV at 254 nm.

- Column Temperature: 30 °C.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. c. Use LC-MS under similar conditions to identify the mass of any significant impurity peaks, correlating them with potential degradation products.

Conclusion

The successful application of this compound in drug development and materials science is contingent upon a thorough understanding of its stability profile. By implementing the rigorous storage, handling, and analytical verification protocols detailed in this guide, researchers can mitigate the risks of reagent degradation, ensuring the reliability of their experimental outcomes and the integrity of their synthetic work.

References

-

Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map. [Link]

-

Negrete-Raymond, A. C., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2865–2874. [Link]

-

Te-Long. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]

-

Plam, P. I., et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

Kumar, A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Qiu, F., et al. (2012, March 16). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 219-25. [Link]

-

Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

ResearchGate. (2025, August 10). Humidity‐induced surface modification of boric acid. [Link]

-

Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?[Link]

-

American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7546–7547. [Link]

-

Bull, J. A., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.

-

National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

ACS Publications. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

-

ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

ACS Publications. (n.d.). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

-

ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Cenmed Enterprises. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. [Link]

-

GlobalChemMall. (n.d.). 3-Fluoro-4-(methoxymethoxy)phenylboronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cenmed.com [cenmed.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. laballey.com [laballey.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid. As a crucial building block in medicinal chemistry and organic synthesis, understanding its solubility is paramount for reaction optimization, formulation development, and ensuring the reliability of biological assays. This document moves beyond a simple data sheet, offering a foundational understanding of solubility principles and detailed, field-tested protocols for determining the solubility of this specific boronic acid.

Introduction: The Significance of Solubility for a Versatile Boronic Acid

This compound, with its unique substitution pattern, is an attractive reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The methoxymethyl (MOM) protecting group offers a strategic advantage in multi-step syntheses. However, the physical properties of this compound, especially its solubility, directly impact its utility. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation for in vitro and in vivo studies. This guide provides the necessary framework to experimentally determine and understand the solubility profile of this compound.

While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on related structures. Phenylboronic acids, in general, exhibit a range of solubilities in organic solvents and are often poorly soluble in neutral aqueous solutions.[1][2][3] The presence of the polar methoxymethoxy group may enhance solubility in more polar organic solvents compared to simpler phenylboronic acids.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

A critical distinction in solubility science is the difference between thermodynamic and kinetic solubility.[4] Misinterpretation of these concepts can lead to significant experimental artifacts and developmental setbacks.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[4] This is a fundamental physicochemical property crucial for understanding the behavior of a compound in a saturated state.

-

Kinetic Solubility , on the other hand, is determined by rapidly introducing a compound, typically from a concentrated DMSO stock solution, into an aqueous buffer.[5][6][7] It measures the concentration at which the compound precipitates out of solution under these non-equilibrium conditions. This value is often higher than the thermodynamic solubility and is influenced by the experimental setup. It is a high-throughput screening parameter that helps identify potential solubility liabilities early in drug discovery.

Figure 1: Conceptual workflow distinguishing between thermodynamic and kinetic solubility determination.

Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating, providing researchers with a clear path to determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the compound.

Protocol:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, THF) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound.

Kinetic Solubility Determination: High-Throughput Screening

This method is ideal for rapid assessment, particularly in early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[9][10]

-

Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This creates a starting concentration of, for example, 100 µM.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Analysis: Determine the solubility using one of the following detection methods:

Figure 2: Experimental workflows for thermodynamic and kinetic solubility assays.

Analytical Quantification Techniques

Accurate quantification of the dissolved boronic acid is critical for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

-

Column: A reverse-phase C18 column is typically suitable.[6]

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to ensure good peak shape, is a common starting point.[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-280 nm range for this aromatic structure) is standard.

-

Quantification: A standard curve should be prepared using known concentrations of the compound to accurately determine the concentration in the experimental samples.

UV/Vis Spectroscopy

For a more rapid, albeit less specific, quantification, UV/Vis spectroscopy can be employed.

-

Procedure: A standard curve of absorbance versus known concentrations of the boronic acid in the chosen solvent must be generated. The absorbance of the filtered sample from the solubility experiment is then measured, and the concentration is determined from the standard curve.

-

Considerations: This method is best suited for pure solutions, as any UV-active impurities will interfere with the measurement.

Expected Solubility Profile and Influencing Factors

Based on the structure of this compound and the general properties of related compounds, the following solubility trends can be anticipated:

| Solvent Class | Expected Solubility | Rationale |

| Aprotic Polar (e.g., DMSO, DMF) | High | The polar nature of these solvents will effectively solvate the boronic acid functional group. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the hydroxyl groups of the boronic acid. |

| Ethers (e.g., THF, Dioxane) | Moderate | Ethers are good solvents for many boronic acids.[1] |

| Aqueous (Neutral pH) | Low | Phenylboronic acids generally have limited water solubility.[2] |

| Non-polar (e.g., Hexane, Toluene) | Very Low | The polarity of the boronic acid and the methoxymethoxy group are incompatible with non-polar solvents. |

Challenges and Considerations:

-

Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[1] This can affect solubility measurements, as the boroxine will have different solubility properties than the monomeric acid.

-

Hydrolysis of MOM group: The methoxymethyl (MOM) ether is generally stable but can be cleaved under acidic conditions. Ensure that the pH of aqueous buffers is controlled.

-

Compound Purity: The presence of impurities can significantly impact solubility measurements. It is crucial to use a well-characterized, high-purity sample.

Data Interpretation and Application

The experimentally determined solubility data for this compound will guide its application in various contexts:

-

Reaction Chemistry: The choice of solvent for a Suzuki-Miyaura coupling will be dictated by the solubility of the boronic acid, the coupling partner, and the catalyst.

-

Drug Discovery: Low aqueous solubility can be a red flag for poor oral bioavailability. The kinetic solubility assay provides an early warning of such issues.

-

Formulation Science: Thermodynamic solubility data is essential for developing stable liquid formulations and for understanding dissolution rates from solid dosage forms.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the detailed protocols for both thermodynamic and kinetic solubility determination, researchers can generate reliable data to inform their synthetic strategies, guide drug discovery efforts, and ensure the successful application of this versatile chemical entity. The principles and methodologies outlined herein are grounded in established analytical chemistry and are designed to yield accurate and reproducible results.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

-

Curlew Research & ASAP Discovery Consortium. (2023). In-vitro Thermodynamic Solubility. protocols.io.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

Al-Bayati, Y. K., & Al-Amoudi, A. S. (2020). Solubility of phenylboronic compounds in water. SciSpace.

-

Beverina, L., et al. (2014). The ultraviolet absorption spectra of aromatic compounds adsorbed on silicic acid. Journal of Chemical Education.

-

Applied Analytics. Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

-

May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry.

-

LibreTexts Chemistry. (2023). 2611 Thermodynamics of Borax solubility.

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

-

Avdeef, A. (2007). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

-

BLDpharm. This compound.

-

Chem-Impex. 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid.

-

ChemicalBook. Phenylboronic acid CAS#: 98-80-6.

-

PubChem. 3-Fluorophenylboronic acid.

-

PubChem. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid.

-

Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate.

-

Wikipedia. Phenylboronic acid.

-

Clark, J. (2015). UV-Visible Absorption Spectra. LibreTexts Chemistry.

-

Sigma-Aldrich. 3-Fluoro-4-methoxyphenylboronic acid.

-

Sigma-Aldrich. (3-Fluoro-4-methoxy-2-(methoxymethoxy)phenyl)boronic acid.

Sources

- 1. d-nb.info [d-nb.info]

- 2. scispace.com [scispace.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MOM-Protected 3-Fluoro-4-hydroxyphenylboronic Acid for Drug Discovery Professionals

This guide provides an in-depth exploration of 3-fluoro-4-(methoxymethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. We will delve into the strategic importance of the methoxymethyl (MOM) protecting group, provide field-proven protocols for its installation and removal, and discuss its application in carbon-carbon bond formation, a cornerstone of drug synthesis. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

The Strategic Imperative for Protecting 3-Fluoro-4-hydroxyphenylboronic Acid

3-Fluoro-4-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxyl and boronic acid moieties provide versatile handles for molecular elaboration.

However, the intrinsic reactivity of the phenolic hydroxyl group necessitates a protection strategy, especially when the synthetic route involves basic conditions or reagents that could react with an acidic proton. The methoxymethyl (MOM) ether is an ideal choice for this purpose due to its ease of introduction, stability across a wide range of non-acidic reaction conditions, and facile cleavage under controlled acidic environments.[2][3]

The MOM group effectively masks the phenolic hydroxyl, preventing unwanted side reactions and enabling the selective reaction of the boronic acid functionality. This strategic protection is crucial for the successful synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 3-fluoro-4-(methoxymethoxy)phenylboronic acid is a critical first step for its utilization. The following protocol is a robust and reproducible method for its preparation, followed by the necessary characterization to ensure the identity and purity of the product.

MOM Protection of 3-Fluoro-4-hydroxyphenylboronic Acid

The protection of the phenolic hydroxyl group is achieved by reacting 3-fluoro-4-hydroxyphenylboronic acid with a suitable MOM-introducing reagent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base.

Experimental Protocol:

-

To a solution of 3-fluoro-4-hydroxyphenylboronic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-(methoxymethoxy)phenylboronic acid.[3]

Causality Behind Experimental Choices:

-

Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the starting material and facilitate the reaction without interfering with the reactive species.

-

DIPEA: A hindered, non-nucleophilic base is used to deprotonate the phenolic hydroxyl without competing with it in the reaction with the electrophilic MOM-Cl.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature ensures a high yield.

-

Aqueous Workup and Extraction: This is a standard procedure to remove the water-soluble byproducts and isolate the desired organic product.

-

Column Chromatography: This purification step is essential to remove any unreacted starting materials or side products, ensuring the high purity of the final compound.

Characterization of 3-Fluoro-4-(methoxymethoxy)phenylboronic Acid

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A singlet for the O-CH₂-O protons around 5.2 ppm and a singlet for the O-CH₃ protons around 3.5 ppm. A broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, with C-F coupling observed. A signal for the O-CH₂-O carbon around 95 ppm and a signal for the O-CH₃ carbon around 56 ppm. The carbon attached to boron will be broad and may be difficult to observe. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the molecular weight of the compound. |

Workflow for Synthesis and Characterization:

Sources

- 1. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. MOM Ethers [organic-chemistry.org]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

A Technical Guide to the Strategic Use of the Methoxymethyl (MOM) Protecting Group in the Synthesis and Application of Boronic Acids

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex molecular architectures. Arylboronic acids are central to this transformation, yet their synthesis and use can be complicated by the presence of other reactive functional groups. This guide provides an in-depth examination of the methoxymethyl (MOM) ether as a robust and versatile protecting group, focusing on its strategic role in managing hydroxyl functionalities during the synthesis and subsequent cross-coupling reactions of boronic acids.

The Strategic Imperative for Protection: Why MOM Ethers?

The synthesis of highly functionalized arylboronic acids is often a gateway to novel therapeutics and materials.[1] However, the presence of a hydroxyl group, particularly a phenol, on the aromatic ring introduces significant challenges:

-

Interference with Synthesis: The acidic proton of a hydroxyl group is incompatible with the strong organometallic bases (e.g., n-BuLi, Grignard reagents) required for the foundational methods of boronic acid synthesis, such as halogen-lithium exchange or directed ortho-metalation (DoM).[2][3]

-

Instability and Protodeboronation: Boronic acids, especially those with ortho-hydroxyl groups, can be prone to decomposition and protodeboronation (loss of the C-B bond), complicating their isolation, purification, and storage.[3][4]

-

Side Reactions in Coupling: A free hydroxyl group can potentially coordinate with the palladium catalyst in Suzuki-Miyaura reactions, altering its reactivity or leading to undesired side products.

The methoxymethyl (MOM) ether serves as an ideal solution to these challenges. As an acetal, it is exceptionally stable under the basic and nucleophilic conditions used for boronic acid synthesis and the catalytic conditions of cross-coupling.[5] Critically, the MOM ether is not just a passive shield; it can also function as a powerful directing group for the regioselective introduction of the boronic acid moiety itself.[6][7]

Logical Workflow for Employing MOM-Protected Boronic Acids